N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
Description
N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a 1-methylpyrazole moiety and a furan-2-carboxamide group. Its molecular structure combines aromatic and electron-rich systems, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-19-9-10(7-18-19)13-11(15-4-5-16-13)8-17-14(20)12-3-2-6-21-12/h2-7,9H,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXCDFZAXCERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid under reflux .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation, but it is known to interact with kinase pathways and other cellular processes .
Comparison with Similar Compounds
Research Implications and Gaps
- Analytical Methods : HPLC and mass spectrometry (as used in for purity testing) are recommended for characterizing the target compound .
- Contradictions/Uncertainties : focuses on chromen-4-one derivatives, which are structurally distinct but share synthetic methodologies. Direct biological data for the target compound remain speculative .
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a furan ring, a pyrazole moiety, and a pyrazinyl group. Its molecular formula is CHNO, with a molecular weight of approximately 244.26 g/mol. The presence of the pyrazole and pyrazinyl groups enhances its interaction with biological targets, potentially modulating various cellular pathways.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cancer.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance:
These findings indicate that this compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer activity, the compound has demonstrated anti-inflammatory properties in preclinical models. It appears to reduce the production of pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory conditions.
Case Studies and Research Findings
A notable study conducted by Bouabdallah et al. evaluated the compound's efficacy against various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at low concentrations . Another study by Wei et al. focused on the compound's mechanism of action, revealing that it interferes with key signaling pathways involved in tumor progression .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by the compound.
- Formulation Development : To enhance bioavailability and therapeutic efficacy through novel drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
